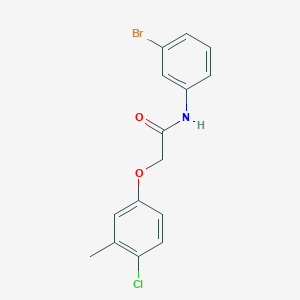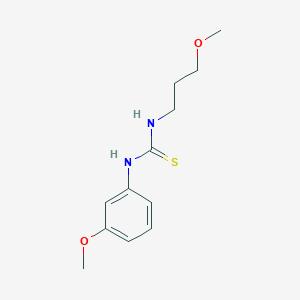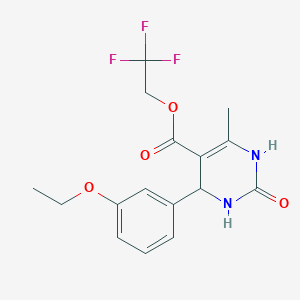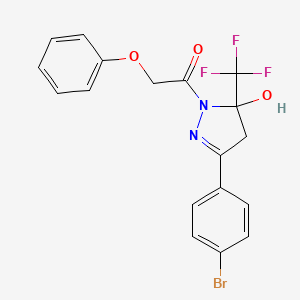
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRP-187, is a novel chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to a class of compounds known as phenylacetamides, which have shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that it reduces the production of reactive oxygen species (ROS), which are involved in the development of various diseases. Additionally, it has been shown to increase the production of anti-inflammatory cytokines, which help in the resolution of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its high specificity towards the NF-κB pathway, which makes it a potent inhibitor of inflammation. Additionally, it has a low toxicity profile, making it a suitable candidate for further research. However, the limitations of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide include its complex synthesis process, which makes it challenging to produce in large quantities.
Zukünftige Richtungen
The potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide are vast, and several areas of research are being explored. Some of the future directions for research include studying its effects on various inflammatory diseases, such as arthritis, inflammatory bowel disease, and psoriasis. Additionally, its potential as an anti-cancer agent is also being investigated. Further research is required to understand the full potential of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in various diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, or N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, is a novel compound that has shown promising results in scientific research. Its anti-inflammatory properties and low toxicity profile make it a suitable candidate for further research in various diseases. The complex synthesis process and the need for further research highlight the need for continued investigation into the potential therapeutic applications of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 3-bromoaniline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of chloroacetyl chloride and a base to form the final product. The synthesis of N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide inhibits the production of pro-inflammatory cytokines, which play a vital role in the development of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGYDFUOGCMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5143818.png)

![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)